molecular formula C23H22ClN3OS B3223008 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216647-16-3

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride

Cat. No. B3223008
CAS RN: 1216647-16-3
M. Wt: 424 g/mol
InChI Key: BYYLJEHPOOFUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride” is a chemical compound. It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .

Scientific Research Applications

Antitubulin Agents

This compound has been used in the synthesis of new antitubulin agents . These agents inhibit cancer cell growth with IC 50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Induction of Apoptosis

The compound has been found to be very effective in the induction of apoptosis in a dose-dependent manner . This means that as the dosage of the compound increases, so does its ability to induce apoptosis, which is a process of programmed cell death.

Selectivity Against Cancer Cells

Interestingly, these derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells . This selectivity is crucial in cancer treatment, as it allows for the targeting of cancer cells without harming healthy cells.

Cyanoacetylation of Amines

The compound has been used in the cyanoacetylation of amines . This is a chemical reaction that involves the addition of a cyanoacetyl group to an amine, resulting in the formation of a new compound.

Synthesis of Thiophene Derivatives

The compound has been used in the synthesis of thiophene derivatives . Thiophene derivatives are a class of organic compounds that have a wide range of applications, including in the manufacture of dyes, pharmaceuticals, and agrochemicals.

Proteomics Research

The compound is available for purchase for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in the study of protein interactions, protein expression levels, and other aspects of proteomics.

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS.ClH/c24-14-20-19-11-12-26(15-18-9-5-2-6-10-18)16-21(19)28-23(20)25-22(27)13-17-7-3-1-4-8-17;/h1-10H,11-13,15-16H2,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLJEHPOOFUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
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N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride

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